{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by the presence of a triazole ring substituted with a 2,5-dimethylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor would be 2,5-dimethylphenyl azide, and the alkyne precursor would be propargyl alcohol.
Substitution Reaction: The resulting triazole intermediate is then subjected to a substitution reaction with benzyl chloride to introduce the benzyl group at the 1-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
Oxidation: Formation of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanal or {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential as an antibacterial or antifungal agent.
Drug Development: It can serve as a scaffold for the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Corrosion Inhibitors: The compound can be used in formulations to prevent corrosion in metal surfaces.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the benzyl and methanol groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the 2,5-dimethylphenyl group.
1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but lacks the benzyl group.
Uniqueness
Enhanced Binding Affinity: The presence of both the 2,5-dimethylphenyl group and the benzyl group in {1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can enhance its binding affinity to biological targets compared to similar compounds.
Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNQUPGFHXNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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